molecular formula C17H11FN4OS B2740365 6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide CAS No. 2411227-77-3

6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide

Cat. No.: B2740365
CAS No.: 2411227-77-3
M. Wt: 338.36
InChI Key: RNBSNGIPDPARFR-UHFFFAOYSA-N
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Description

6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is a complex organic compound that features a unique combination of fluorine, indole, thiazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole and thiazole intermediates, followed by their coupling with a fluorinated pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the indole and thiazole rings.

    Reduction: Formation of reduced derivatives of the indole and thiazole rings.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-Fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

6-fluoro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4OS/c18-15-7-3-6-13(20-15)16(23)22-17-21-14(9-24-17)11-8-19-12-5-2-1-4-10(11)12/h1-9,19H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBSNGIPDPARFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)C4=NC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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